molecular formula C5H8O2S B2830251 2-(Ethylsulfanyl)propanedial CAS No. 2138427-19-5

2-(Ethylsulfanyl)propanedial

Cat. No.: B2830251
CAS No.: 2138427-19-5
M. Wt: 132.18
InChI Key: QAHSLKNHCGKCIJ-UHFFFAOYSA-N
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Description

2-(Ethylsulfanyl)propanedial is a sulfur-containing dialdehyde with the molecular formula C₅H₈O₂S. Its structure features a propanedial backbone (two aldehyde groups on a three-carbon chain) substituted with an ethylsulfanyl (–SCH₂CH₃) group at the second carbon.

Properties

IUPAC Name

2-ethylsulfanylpropanedial
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O2S/c1-2-8-5(3-6)4-7/h3-5H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAHSLKNHCGKCIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC(C=O)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

132.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Ethylsulfanyl)propanedial can be achieved through several methods. One common approach involves the reaction of malonaldehyde with ethylthiol in the presence of a suitable catalyst. The reaction typically occurs under mild conditions, such as room temperature, and may require a solvent like ethanol to facilitate the process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method could be the continuous flow synthesis, where the reactants are continuously fed into a reactor, and the product is continuously removed. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(Ethylsulfanyl)propanedial can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the aldehyde groups to alcohols.

    Substitution: The ethylthio group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(Ethylsulfanyl)propanedial has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of more complex molecules.

    Biology: The compound can be used as a probe to study oxidative stress and lipid peroxidation in biological systems.

    Industry: The compound can be used in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(Ethylsulfanyl)propanedial involves its ability to interact with various molecular targets. In biological systems, it can react with reactive oxygen species (ROS) and other electrophiles, thereby acting as an antioxidant. The compound can also form adducts with proteins and nucleic acids, which can be used to study oxidative damage and stress responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 2-(ethylsulfanyl)propanedial with three categories of structurally related compounds: sulfur-containing derivatives , dialdehydes , and pharmaceutical impurities .

Sulfur-Containing Derivatives

Compounds bearing ethylsulfanyl or related sulfur groups often exhibit enhanced reactivity or bioactivity. For example:

  • 2-(Ethylsulfanyl)benzohydrazide derivatives (e.g., compounds 2–6 and cyclized triazoles 7–11 from Molecules, 2014) demonstrate potent antioxidant activity. The ethylsulfanyl group likely stabilizes radicals or enhances electron donation. Notably, compound 3 (derived from 2-(ethylsulfanyl)benzohydrazide) showed an IC₅₀ of 0.22 µg/mL in the DPPH assay, outperforming gallic acid (IC₅₀: 1.2 µg/mL) .
Table 1: Antioxidant Activity of Ethylsulfanyl-Containing Compounds vs. Standards
Compound DPPH IC₅₀ (µg/mL) FRAP (µM/100 g)
2-(Ethylsulfanyl)benzohydrazide derivative 3 0.22 3054
Gallic acid (standard) 1.2
Ascorbic acid (standard) 1207

Dialdehyde Compounds

Propanedial derivatives (e.g., malondialdehyde) are well-studied for their role in lipid peroxidation and as biomarkers of oxidative stress. Unlike this compound, malondialdehyde lacks sulfur substituents and is highly reactive, forming crosslinks with DNA and proteins.

Biological Activity

2-(Ethylsulfanyl)propanedial, a compound with potential biological applications, has garnered interest due to its unique structure and possible pharmacological properties. This article explores the biological activity of this compound, focusing on its toxicity, anti-inflammatory effects, and other relevant biochemical interactions.

This compound is characterized by its ethylsulfanyl group attached to a propanedial backbone. This structural feature may influence its reactivity and interactions with biological systems.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

  • Toxicity
  • Anti-inflammatory Activity
  • Antioxidant Properties

Toxicity Studies

Acute toxicity studies are vital for determining the safety profile of this compound. Research indicates that compounds with similar structures often exhibit varying degrees of toxicity based on their functional groups.

Table 1: Acute Toxicity Results

CompoundDose (mg/kg)Observed EffectsReference
This compound100-500Mild behavioral changes; no mortality
Control (DMSO)-Severe organ alterations

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory potential of compounds related to this compound. For instance, molecular docking studies suggest that it may inhibit Cyclooxygenase-2 (COX-2), an enzyme involved in inflammation.

Table 2: Anti-inflammatory Activity Comparison

CompoundDose (mg/kg)COX-2 Inhibition (%)Reference
This compound200Significant
Indomethacin10High

Antioxidant Properties

The antioxidant properties of this compound have not been extensively studied; however, related compounds demonstrate the ability to scavenge free radicals and reduce oxidative stress. This could suggest potential applications in preventing oxidative damage in cells.

Case Studies and Research Findings

A notable study examined the effects of similar sulfide compounds on inflammation in zebrafish models. The results indicated that treatment with these compounds led to significant reductions in inflammatory markers, supporting the hypothesis that sulfide derivatives may possess therapeutic benefits.

Case Study Summary

  • Model Organism : Zebrafish
  • Treatment : Various doses of sulfide compounds including derivatives of this compound.
  • Findings : Reduced levels of inflammatory cytokines and improved survival rates in treated groups compared to controls.

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